Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate
Description
Properties
Molecular Formula |
C8H11N3O2S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
methyl 2-(4-amino-6-methylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C8H11N3O2S/c1-5-3-6(9)11-8(10-5)14-4-7(12)13-2/h3H,4H2,1-2H3,(H2,9,10,11) |
InChI Key |
YXLLVQMFUJTRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate typically involves the alkylation of 2-amino-6-methylpyrimidine-4-thione with monochloracetic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following compounds share structural similarities with Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate but exhibit distinct substituents, ester groups, or ring saturation, leading to divergent physicochemical and functional properties.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Molecular Formula : C₁₃H₁₇N₂O₃S₂
- Molar Mass : 325.41 g/mol
- Key Differences: Ester Group: Ethyl ester (vs. methyl), increasing lipophilicity (higher logP). Pyrimidine Substituent: Thietan-3-yloxy (a sulfur-containing cyclic ether) at position 4 (vs. amino group). Synthesis: Synthesized via reaction with 2-chloromethylthiirane, suggesting susceptibility to ring-opening reactions or nucleophilic substitution at the thietane moiety .
Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
- Molecular Formula : C₈H₁₀N₂O₃S
- Molar Mass : 214.24 g/mol
- Key Differences: Pyrimidine Saturation: Partially saturated (1,2,3,4-tetrahydro), reducing aromaticity and increasing conformational flexibility. Substituents: 4-oxo (C=O) and 2-thioxo (C=S) groups (vs. 4-amino and 6-methyl). These electron-withdrawing groups create an electron-deficient ring, contrasting with the electron-rich amino group in the target compound. Reactivity: The thioxo group may participate in tautomerism or serve as a leaving group in substitution reactions .
Data Table: Structural and Functional Comparison
| Property | This compound | Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Methyl (6-methyl-4-oxo-2-thioxo-tetrahydropyrimidin-5-yl)acetate |
|---|---|---|---|
| Molecular Formula | C₉H₁₂N₃O₂S | C₁₃H₁₇N₂O₃S₂ | C₈H₁₀N₂O₃S |
| Molar Mass (g/mol) | 226.28 | 325.41 | 214.24 |
| Pyrimidine Substituents | 4-amino, 6-methyl | 4-thietan-3-yloxy, 6-methyl | 4-oxo, 2-thioxo, 6-methyl |
| Ester Group | Methyl | Ethyl | Methyl |
| Ring Saturation | Aromatic | Aromatic | Partially saturated (tetrahydro) |
| Key Functional Implications | Hydrogen-bonding via NH₂; moderate lipophilicity | Higher lipophilicity; potential reactivity at thietane | Electron-deficient ring; tautomerism possible |
Research Findings and Implications
- Ester Groups : Ethyl esters (Compound 1) may improve membrane permeability in biological systems, whereas methyl esters balance lipophilicity and metabolic stability .
- Ring Saturation : The aromatic pyrimidine in the target compound likely exhibits greater stability and planar geometry, favoring interactions with biological targets (e.g., enzymes or receptors) compared to the tetrahydro derivative .
Limitations: Direct empirical data (e.g., solubility, logP) for this compound are unavailable; comparisons are inferred from structural analogs. Further studies are needed to validate these hypotheses.
Biological Activity
Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate is a compound of significant interest in pharmacology due to its structural characteristics and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an amino group and a thioether linkage, contributing to its unique reactivity. The molecular formula is , and its structure is represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-6-methylpyrimidine with thioacetic acid derivatives. Various synthetic routes have been explored, including:
- Direct Thioether Formation : Reaction of the pyrimidine derivative with thioacetic acid under acidic conditions.
- Acylation Methods : Utilizing acyl chlorides to introduce the acetate moiety.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). The compound exhibited an IC50 value of approximately 0.126 μM against the MDA-MB-231 cell line, indicating potent cytotoxicity while sparing normal cells (IC50 = 2.5 μM for MCF10A) .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cellular proliferation pathways, leading to apoptosis in cancer cells.
- Targeting Enzymatic Activity : It has been noted for its inhibitory effects on matrix metalloproteinases (MMPs), which are critical in cancer metastasis .
- Regulation of Signaling Pathways : The compound modulates key signaling pathways, including those involving ERK phosphorylation, which is crucial for cell survival and proliferation.
Case Studies
- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant reductions in metastatic nodules compared to control groups .
- Comparative Studies : The compound was compared with known inhibitors such as TAE226, demonstrating superior efficacy in inhibiting lung metastasis of TNBC .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of the thioether and amino groups enhances its interaction with biological targets, leading to improved pharmacological profiles compared to other pyrimidine derivatives.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 2-(4-amino-pyrimidine) | Pyrimidine with amino group | Anticancer properties |
| 6-Methylthiouracil | Pyrimidine derivative with sulfur | Known for antiviral properties |
| 5-Methyluracil | Methylated pyrimidine | Involved in RNA synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
